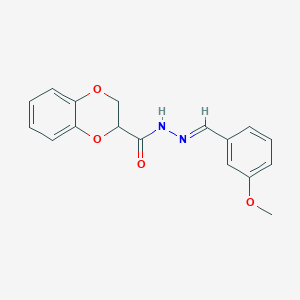
N'-(3-methoxybenzylidene)-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N'-(3-methoxybenzylidene)-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide, also known as MBH, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. MBH is a synthetic derivative of benzodioxine and has been studied for its anti-cancer, anti-inflammatory, and anti-microbial properties. In
Wirkmechanismus
The mechanism of action of N'-(3-methoxybenzylidene)-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide is not fully understood. However, it has been proposed that N'-(3-methoxybenzylidene)-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide exerts its anti-cancer activity by inducing apoptosis through the mitochondrial pathway. N'-(3-methoxybenzylidene)-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide activates caspases, which are proteases that play a crucial role in the execution of apoptosis. In addition, N'-(3-methoxybenzylidene)-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide inhibits the PI3K/Akt/mTOR signaling pathway, which is involved in cell survival and proliferation. N'-(3-methoxybenzylidene)-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide also inhibits the NF-κB signaling pathway, which is responsible for the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
N'-(3-methoxybenzylidene)-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide has been shown to have several biochemical and physiological effects. It inhibits the activity of matrix metalloproteinases, which are enzymes involved in the degradation of extracellular matrix proteins. This inhibition can prevent the invasion and metastasis of cancer cells. N'-(3-methoxybenzylidene)-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide also inhibits the activity of cyclooxygenase-2, an enzyme involved in the production of pro-inflammatory prostaglandins. This inhibition can reduce inflammation and pain. N'-(3-methoxybenzylidene)-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide has also been shown to reduce oxidative stress by increasing the activity of antioxidant enzymes.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using N'-(3-methoxybenzylidene)-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide in lab experiments is its high potency and selectivity. N'-(3-methoxybenzylidene)-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide has been shown to exhibit anti-cancer activity at low concentrations, which reduces the risk of toxicity. In addition, N'-(3-methoxybenzylidene)-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide has a unique chemical structure that allows for the development of analogs with improved activity and pharmacokinetic properties. However, one of the limitations of using N'-(3-methoxybenzylidene)-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide in lab experiments is its poor solubility in water, which can affect its bioavailability and toxicity. This limitation can be overcome by formulating N'-(3-methoxybenzylidene)-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide in a suitable solvent or developing prodrugs that can enhance its solubility.
Zukünftige Richtungen
There are several future directions for research on N'-(3-methoxybenzylidene)-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide. One direction is to explore the structure-activity relationship of N'-(3-methoxybenzylidene)-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide and develop analogs with improved anti-cancer activity and pharmacokinetic properties. Another direction is to investigate the potential of N'-(3-methoxybenzylidene)-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide as a combination therapy with other anti-cancer drugs. N'-(3-methoxybenzylidene)-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide has been shown to synergize with several anti-cancer drugs, which can enhance their efficacy and reduce the risk of drug resistance. Furthermore, the potential of N'-(3-methoxybenzylidene)-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide as an anti-inflammatory and anti-microbial agent can be further explored. Finally, the mechanism of action of N'-(3-methoxybenzylidene)-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide can be elucidated by conducting more in-depth studies on its molecular targets and signaling pathways.
Conclusion:
In conclusion, N'-(3-methoxybenzylidene)-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide is a synthetic derivative of benzodioxine that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. N'-(3-methoxybenzylidene)-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide exhibits anti-cancer, anti-inflammatory, and anti-microbial properties and has been extensively studied for its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research. N'-(3-methoxybenzylidene)-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide has the potential to be developed into a novel anti-cancer drug with improved efficacy and reduced toxicity.
Synthesemethoden
N'-(3-methoxybenzylidene)-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide can be synthesized through a multi-step reaction process. The starting material for the synthesis is 2,3-dihydro-1,4-benzodioxine-2-carbohydrazide, which is reacted with 3-methoxybenzaldehyde in the presence of a catalyst to form N'-(3-methoxybenzylidene)-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide. The reaction is carried out under reflux conditions for several hours to obtain a pure product. The purity of N'-(3-methoxybenzylidene)-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide can be confirmed by thin-layer chromatography and nuclear magnetic resonance spectroscopy.
Wissenschaftliche Forschungsanwendungen
N'-(3-methoxybenzylidene)-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-cancer activity against various cancer cell lines, including breast cancer, lung cancer, and leukemia. N'-(3-methoxybenzylidene)-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide induces apoptosis, inhibits cell proliferation, and suppresses tumor growth by targeting multiple signaling pathways. In addition, N'-(3-methoxybenzylidene)-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide has been found to possess anti-inflammatory and anti-microbial properties. It has been shown to inhibit the production of pro-inflammatory cytokines and reduce bacterial growth in vitro.
Eigenschaften
IUPAC Name |
N-[(E)-(3-methoxyphenyl)methylideneamino]-2,3-dihydro-1,4-benzodioxine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O4/c1-21-13-6-4-5-12(9-13)10-18-19-17(20)16-11-22-14-7-2-3-8-15(14)23-16/h2-10,16H,11H2,1H3,(H,19,20)/b18-10+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TURLNNZWPGFGTJ-VCHYOVAHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C=NNC(=O)C2COC3=CC=CC=C3O2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1)/C=N/NC(=O)C2COC3=CC=CC=C3O2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-[(E)-(3-methoxyphenyl)methylidene]-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

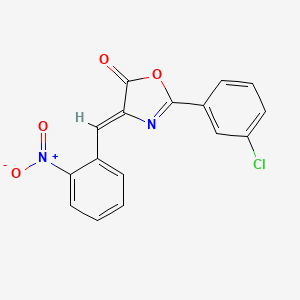
![N'-[2-(4-chlorophenoxy)acetyl]cyclohexanecarbohydrazide](/img/structure/B5703969.png)
![6-(2-chlorophenyl)-3-(4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5703978.png)
![3-[(4-chlorophenyl)thio]-N-(2-phenylethyl)propanamide](/img/structure/B5703981.png)
![N-{[5-(2-chloro-4-nitrophenyl)-2-furyl]methylene}-2-(2,4-dichlorophenyl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B5703985.png)
![2-[(1-allyl-1H-tetrazol-5-yl)thio]-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B5703987.png)
![N-(3-acetylphenyl)-N'-[2-(4-fluorophenyl)ethyl]thiourea](/img/structure/B5703993.png)
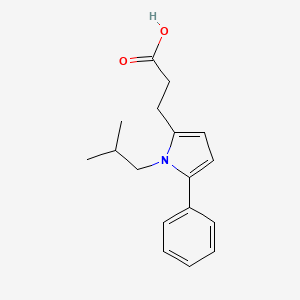
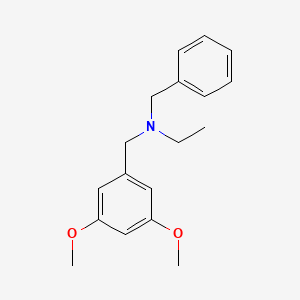
![4-[(4-phenoxybenzoyl)amino]benzoic acid](/img/structure/B5704007.png)
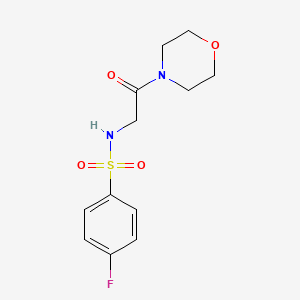
![N-(2-fluorophenyl)-2-[(4-nitrobenzyl)thio]acetamide](/img/structure/B5704016.png)
![N-{4-[(1-phenyl-1H-tetrazol-5-yl)methoxy]phenyl}propanamide](/img/structure/B5704040.png)
![N-({5-[(4-bromo-2-chlorophenoxy)methyl]-2-furyl}methylene)-3-(difluoromethyl)-5-(methylthio)-4H-1,2,4-triazol-4-amine](/img/structure/B5704046.png)